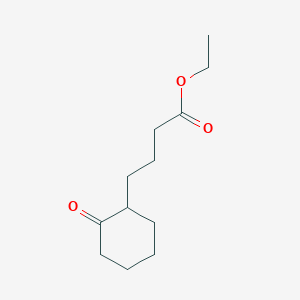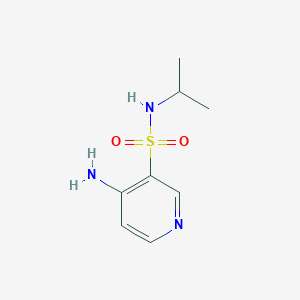
Ethyl 2-Cyclohexanonebutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-Cyclohexanonebutyrate is an organic compound with the molecular formula C12H20O3. It is also known by other names such as ethyl 2-oxocyclohexanecarboxylate. This compound is part of the ester family, which are widely known for their pleasant odors and are often used in fragrances and flavorings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-Cyclohexanonebutyrate can be synthesized through the esterification of cyclohexanone with ethyl chloroformate in the presence of a base. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of cyclohexanebutanoic acid, 2-oxo-, ethyl ester often involves the use of large-scale esterification reactors where cyclohexanone and ethyl chloroformate are reacted under controlled temperatures and pressures to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-Cyclohexanonebutyrate undergoes several types of chemical reactions, including:
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Carried out using strong reducing agents like LiAlH4 in anhydrous conditions.
Substitution: Involves nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Cyclohexanebutanoic acid and ethanol.
Reduction: Cyclohexanebutanoic alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-Cyclohexanonebutyrate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of cyclohexanebutanoic acid, 2-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its corresponding carboxylic acid and alcohol, which can then interact with various biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-Cyclohexanonebutyrate can be compared with other similar esters such as:
Ethyl acetate: Commonly used as a solvent and in the production of fragrances and flavorings.
Methyl butanoate: Known for its pleasant pineapple-like odor and used in flavorings.
Isopentyl acetate: Has a banana-like odor and is used in the production of artificial flavors.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry .
Eigenschaften
Molekularformel |
C12H20O3 |
|---|---|
Molekulargewicht |
212.28 g/mol |
IUPAC-Name |
ethyl 4-(2-oxocyclohexyl)butanoate |
InChI |
InChI=1S/C12H20O3/c1-2-15-12(14)9-5-7-10-6-3-4-8-11(10)13/h10H,2-9H2,1H3 |
InChI-Schlüssel |
DONLABSITAABEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCC1CCCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]phenyl}-N,N-dimethylpropanamide](/img/structure/B8641285.png)

![[4-(Trifluoromethyl)phenyl]carbamyl fluoride](/img/structure/B8641297.png)







